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4-Methoxy-3-(methylthio)phenol
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Overview
Description
4-Methoxy-3-(methylthio)phenol is a useful research compound. Its molecular formula is C8H10O2S and its molecular weight is 170.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis
Suzuki-Miyaura Coupling Reactions
One of the primary applications of 4-methoxy-3-(methylthio)phenol is in Suzuki-Miyaura coupling reactions. This reaction is crucial for forming biaryl compounds, which are important in pharmaceuticals and agrochemicals. The methoxy group acts as an electron-donating substituent, increasing the reactivity of the phenolic compound and facilitating higher yields in coupling reactions.
Table 1: Comparison of Arylboronic Acids in Suzuki-Miyaura Reactions
Compound Name | Reactivity Level | Unique Features |
---|---|---|
4-Methoxy-3-(methylthio)phenylboronic acid | High | Enhanced by methoxy and methylthio groups |
4-Methoxyphenylboronic acid | Moderate | Lacks methylthio group |
3-Methylthio-4-fluorophenylboronic acid | High | Fluorine enhances electrophilicity |
4-(Methylsulfonyl)phenylboronic acid | Low | Sulfonyl group affects solubility |
Medicinal Chemistry
Antimicrobial Activity
Research indicates that phenolic compounds, including this compound, exhibit antimicrobial properties. The specific arrangement of the methoxy and methylthio groups contributes to the compound's ability to inhibit microbial growth, making it a candidate for developing new antimicrobial agents .
Case Study: Antimicrobial Efficacy
In a study exploring the antibacterial activity of various phenolic compounds, this compound demonstrated significant effectiveness against several bacterial strains. The presence of the methoxy group was found to enhance its activity compared to similar compounds lacking this substituent .
Materials Science
Polymer Chemistry
The compound is also investigated for its potential use in polymer chemistry. Its reactive functional groups can be utilized to synthesize novel materials with specific properties. For instance, it can serve as a building block for creating polymers with enhanced thermal stability and mechanical strength.
Table 2: Potential Applications in Polymer Chemistry
Application Area | Description |
---|---|
Coatings | Development of protective coatings with improved durability |
Adhesives | Synthesis of adhesives with enhanced bonding properties |
Composite Materials | Use in producing composites with tailored mechanical properties |
Properties
Molecular Formula |
C8H10O2S |
---|---|
Molecular Weight |
170.23 g/mol |
IUPAC Name |
4-methoxy-3-methylsulfanylphenol |
InChI |
InChI=1S/C8H10O2S/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5,9H,1-2H3 |
InChI Key |
ATOKCNHGXSJBRY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)O)SC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.